1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, naphthalene, and piperazine moieties
Vorbereitungsmethoden
The synthesis of 1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the individual components. The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, while the naphthalene derivative can be prepared via Friedel-Crafts acylation. The final step involves the sulfonylation of piperazine with the prepared naphthalene derivative, followed by coupling with the adamantane moiety under controlled conditions .
Analyse Chemischer Reaktionen
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with ion channels and receptors, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine can be compared with similar compounds such as:
1-Adamantan-1-YL-3-dimethylamino-propan-1-one: This compound also features an adamantane moiety and is studied for its potential therapeutic applications.
1-Adamantan-1-YL-propan-1-one oxime: Another adamantane derivative, this compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of adamantane, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C24H29ClN2O2S |
---|---|
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
1-(1-adamantyl)-4-(4-chloronaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C24H29ClN2O2S/c25-22-5-6-23(21-4-2-1-3-20(21)22)30(28,29)27-9-7-26(8-10-27)24-14-17-11-18(15-24)13-19(12-17)16-24/h1-6,17-19H,7-16H2 |
InChI-Schlüssel |
BCQHRDNKPNNBBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C6=CC=CC=C65)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.